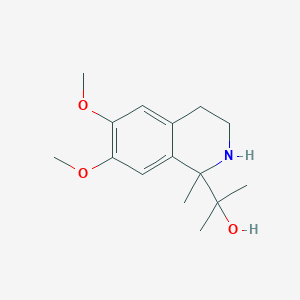![molecular formula C16H18ClN B7784150 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B7784150.png)
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Übersicht
Beschreibung
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline is a useful research compound. Its molecular formula is C16H18ClN and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity : A study by Surikova et al. (2011) synthesized derivatives of 2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline, displaying antifungal action. The compounds were produced via reactions with malonic acid and thioglycolic acid, leading to different esters and acids with antifungal properties (Surikova et al., 2011).
Reactivity with Other Chemicals : Mikhailovskii and Vakhrin (2002) showed that 2,2-dimethyl-4-chloromethyl-1,2-dihydrobenzo[f]isoquinoline reacts with oxalyl chloride and various S-, O-, and CN-nucleophiles, highlighting its chemical reactivity and potential for further chemical applications (Mikhailovskii & Vakhrin, 2002).
Synthesis of Complex Molecules : Polygalova et al. (2006) discussed the reaction of this compound with quinones, leading to the formation of derivatives of indolo[2,1-a]isoquinoline and other complex molecules, indicating its utility in synthesizing intricate chemical structures (Polygalova et al., 2006).
Formation of Hexacyclic Systems : In 2016, Mikhailovskii et al. observed that interaction with ninhydrin led to the formation of a hexacyclic system, demonstrating the compound's role in the synthesis of complex cyclic structures (Mikhailovskii et al., 2016).
Dimerization and Oxidation Studies : A study by Mikhailovskii et al. (2012) found that heating 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in toluene led to its dimerization, indicating its susceptibility to oxidation under certain conditions (Mikhailovskii et al., 2012).
Analgesic and Anti-inflammatory Effects : Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory properties of a related compound, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, suggesting potential medical applications (Rakhmanova et al., 2022).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZXBBFZYYUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



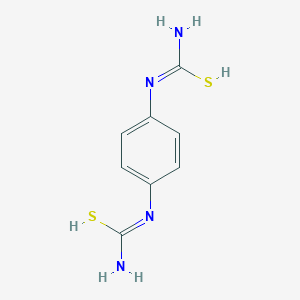

![3-Methyl-3-[(2-oxopropyl)amino]butan-2-one](/img/structure/B7784093.png)
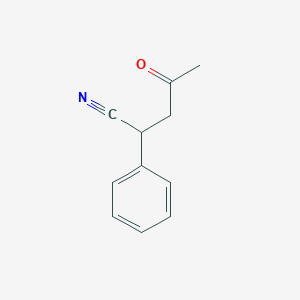
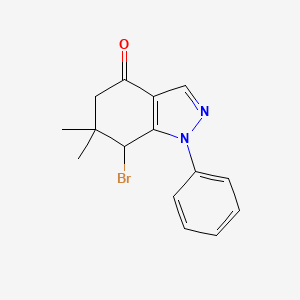
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-pyridylmethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784101.png)
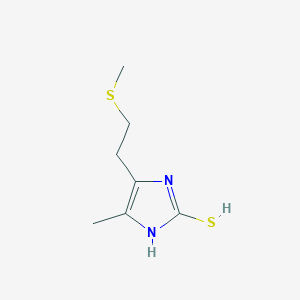
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(isopropyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784118.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B7784123.png)

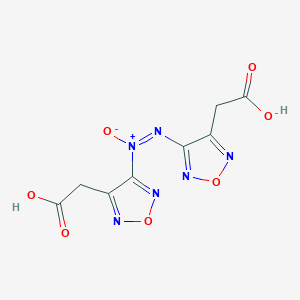
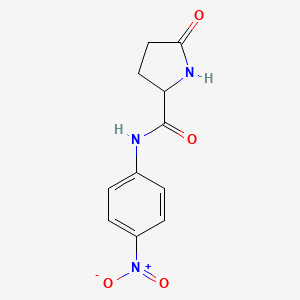
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole 1,4,9-trioxide](/img/structure/B7784144.png)
